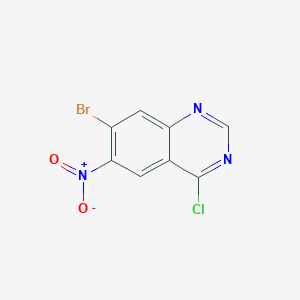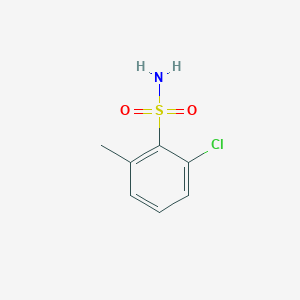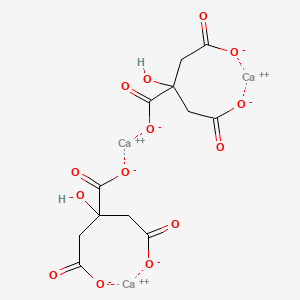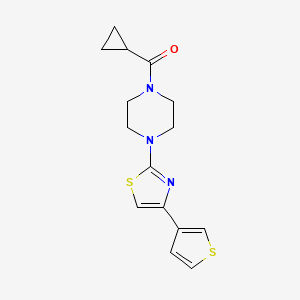
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic chemical compound that belongs to the purine derivative family. It’s a fascinating compound often used in research due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthesis. The initial step usually requires the alkylation of purine to introduce the 3-allyloxy-2-hydroxypropyl group. This step is followed by a series of reactions, including amination and methylation, to obtain the final structure. These reactions generally occur under mild conditions, ensuring the integrity of the compound throughout the synthesis process.
Industrial Production Methods
While the laboratory synthesis provides a pathway for small-scale production, industrial production requires scaling up these reactions. This typically involves optimizing reaction conditions such as temperature, pressure, and catalysts to improve yield and purity. Continuous flow chemistry may also be employed to ensure consistent production.
化学反応の分析
Types of Reactions It Undergoes
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the hydroxyl group can be oxidized to form a carbonyl group, and the amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Typical conditions for these reactions include ambient temperature and atmospheric pressure, although specific conditions may vary depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups, enhancing the compound’s versatility for further applications.
科学的研究の応用
This compound has a broad spectrum of applications in scientific research:
Chemistry: : Used as a building block for synthesizing other complex molecules.
Biology: : Explored for its potential biological activities, including enzyme inhibition.
Medicine: : Investigated for potential therapeutic effects, particularly in cancer research.
Industry: : Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound varies with its application. In biological systems, it may inhibit specific enzymes by binding to their active sites, thus interfering with normal cellular processes. The interaction with molecular targets often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the pathways involved.
類似化合物との比較
Compared to other purine derivatives, this compound stands out due to its unique substitution pattern and the presence of both allyloxy and dimethylamino groups. Similar compounds include:
Caffeine (1,3,7-trimethylxanthine): : Another purine derivative, but with different functional groups.
Theobromine (3,7-dimethylxanthine): : Similar structure but lacks the specific substitutions found in our compound.
Adenosine: : Naturally occurring nucleoside with a purine base but different overall structure and function.
特性
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O4/c1-5-8-26-10-11(23)9-22-12-13(21(4)16(25)19-14(12)24)18-15(22)17-6-7-20(2)3/h5,11,23H,1,6-10H2,2-4H3,(H,17,18)(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTHYSHPMGJAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC(COCC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2430274.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2430279.png)

![1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2430281.png)

![1-(2,4-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2430284.png)
![1-(3-chlorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2430287.png)

![N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide](/img/structure/B2430289.png)


